molecular formula C9H19N3O3 B12466390 tert-butyl N-{2-[(Z)-N'-hydroxycarbamimidoyl]ethyl}-N-methylcarbamate

tert-butyl N-{2-[(Z)-N'-hydroxycarbamimidoyl]ethyl}-N-methylcarbamate

Cat. No.: B12466390
M. Wt: 217.27 g/mol
InChI Key: UZCLOPOHPILASZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-butyl N-{2-[(Z)-N’-hydroxycarbamimidoyl]ethyl}-N-methylcarbamate: is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl group, a hydroxycarbamimidoyl moiety, and a carbamate linkage. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-{2-[(Z)-N’-hydroxycarbamimidoyl]ethyl}-N-methylcarbamate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of tert-butyl N-(2-aminoethyl)-N-methylcarbamate with appropriate reagents to introduce the hydroxycarbamimidoyl group. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The optimization of reaction parameters, such as temperature, pressure, and reagent concentrations, is crucial to achieve efficient production. Additionally, purification techniques like crystallization, distillation, and chromatography are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-{2-[(Z)-N’-hydroxycarbamimidoyl]ethyl}-N-methylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce amines or alcohols .

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-{2-[(Z)-N’-hydroxycarbamimidoyl]ethyl}-N-methylcarbamate is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential interactions with biomolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a candidate for drug development and biochemical assays .

Medicine

In medicine, tert-butyl N-{2-[(Z)-N’-hydroxycarbamimidoyl]ethyl}-N-methylcarbamate is explored for its therapeutic potential. Its unique chemical properties may enable it to act as an inhibitor or activator of specific enzymes, making it a potential candidate for treating various diseases .

Industry

In industrial applications, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in coatings, adhesives, and other advanced materials .

Mechanism of Action

The mechanism of action of tert-butyl N-{2-[(Z)-N’-hydroxycarbamimidoyl]ethyl}-N-methylcarbamate involves its interaction with specific molecular targets. The hydroxycarbamimidoyl group can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other proteins. The carbamate linkage provides stability and allows for controlled release of active moieties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of tert-butyl N-{2-[(Z)-N’-hydroxycarbamimidoyl]ethyl}-N-methylcarbamate lies in its hydroxycarbamimidoyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where such properties are desired .

Properties

IUPAC Name

tert-butyl N-(3-amino-3-hydroxyiminopropyl)-N-methylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N3O3/c1-9(2,3)15-8(13)12(4)6-5-7(10)11-14/h14H,5-6H2,1-4H3,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZCLOPOHPILASZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CCC(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.